molecular formula C15H18N2O B7592327 N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No. B7592327
M. Wt: 242.32 g/mol
InChI Key: OLRPNVQKOBNAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. Bicuculline is a potent antagonist of the neurotransmitter GABA, which plays a critical role in the regulation of neuronal activity in the central nervous system.

Mechanism of Action

N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a competitive antagonist of the GABA receptor, which means that it binds to the receptor and blocks the action of GABA. GABA is the primary inhibitory neurotransmitter in the brain, and its binding to the GABA receptor results in the inhibition of neuronal activity. By blocking the action of GABA, N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide increases neuronal excitability and can lead to seizures and other neurological symptoms.
Biochemical and Physiological Effects
N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to block GABAergic transmission, N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to increase the release of glutamate, another important neurotransmitter in the brain. It has also been shown to increase the activity of the NMDA receptor, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide in lab experiments is its potency and specificity. N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a highly selective antagonist of the GABA receptor, which means that it has minimal effects on other neurotransmitter systems. This specificity allows researchers to study the effects of GABA inhibition without confounding factors. However, N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has some limitations, including its potential toxicity at high doses and its ability to induce seizures in animal models.

Future Directions

There are several potential future directions for research on N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. One area of interest is the role of GABAergic transmission in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Researchers are also interested in developing more specific and potent GABA receptor antagonists that can be used to study the effects of GABA inhibition in greater detail. Finally, there is interest in developing new methods for synthesizing N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide and other GABA receptor antagonists that are more efficient and cost-effective.
Conclusion
In conclusion, N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a potent and selective antagonist of the GABA receptor that is widely used in scientific research. Its ability to block GABAergic transmission allows researchers to study the role of GABA in neuronal activity and to investigate the mechanisms underlying neurological disorders. While N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has some limitations, its specificity and potency make it a valuable tool for studying the brain and its functions. Future research on N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide and other GABA receptor antagonists holds great promise for advancing our understanding of the brain and its complex workings.

Synthesis Methods

N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized from the alkaloid strychnine, which is extracted from the seeds of the Strychnos nux-vomica tree. The synthesis involves several steps, including the conversion of strychnine to 6-methylpyridine-2-carbaldehyde, which is then transformed into the final product, N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide.

Scientific Research Applications

N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is widely used in scientific research to study the role of GABA in neuronal activity. It is commonly used as a tool to block GABAergic transmission in the brain, which allows researchers to investigate the physiological and behavioral effects of GABA inhibition. N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is also used to study the mechanisms underlying epilepsy and other neurological disorders.

properties

IUPAC Name

N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-10-4-3-5-14(16-10)17(2)15(18)13-9-11-6-7-12(13)8-11/h3-7,11-13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRPNVQKOBNAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(C)C(=O)C2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

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